molecular formula C16H10F3N7O B2492884 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892764-82-8

4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2492884
CAS No.: 892764-82-8
M. Wt: 373.299
InChI Key: UDQUSFDLSXOHMO-UHFFFAOYSA-N
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Description

4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a high-purity chemical compound offered for research and development purposes. This complex molecule features a hybrid heterocyclic structure, integrating 1,2,4-oxadiazole and 1,2,3-triazole rings within its core scaffold. The structure is further characterized by a pyridin-3-yl moiety and a phenyl ring substituted with a trifluoromethyl group. Such multi-heterocyclic architectures are of significant interest in medicinal chemistry and agrochemical research due to their potential to interact with diverse biological targets. Compounds containing the 1,2,4-oxadiazole ring are investigated for their utility in material science and as building blocks in synthetic chemistry. Furthermore, the 1,2,3-triazole core is a privileged structure in drug discovery, known for its metabolic stability and ability to form hydrogen bonds, mimicking the functions of a peptide bond. The presence of the trifluoromethyl group, a common pharmacophore in active agrochemicals and pharmaceuticals, can enhance properties like lipid solubility and metabolic stability. Researchers are exploring these types of molecular frameworks for a range of potential biological activities. For instance, structurally related 1,2,4-triazole-3-thione derivatives have been reported to exhibit antimicrobial and antitumor activities . Similarly, patented fungicidal mixtures incorporate substituted 1,2,4-oxadiazoles, highlighting the relevance of this chemical class in developing new crop protection agents . This product is intended for research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N7O/c17-16(18,19)10-4-1-5-11(7-10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-3-2-6-21-8-9/h1-8H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQUSFDLSXOHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

POCl3-Mediated Oxadiazole Synthesis

Reaction of 4-(trifluoromethyl)pyridine-3-carbohydrazide with chloroacetic acid in phosphoryl chloride (POCl3) produces 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine. Optimized conditions (105–110°C, 8–10 hours) achieve 71% yield:

$$
\text{Carbohydrazide} + \text{ClCH}2\text{COOH} \xrightarrow{\text{POCl}3, \Delta} \text{Oxadiazole intermediate}
$$

Critical parameters:

  • POCl3 acts as both solvent and cyclizing agent
  • Strict temperature control prevents decomposition
  • Neutralization with NaHCO3 post-reaction enhances purity

Sodium Azide Substitution for Triazole Precursors

The chloromethyl group undergoes nucleophilic substitution with sodium azide in dimethylacetamide (20°C, 10 minutes) to form azidomethyl-oxadiazole derivatives (83% yield):

$$
\text{Cl-CH}2-\text{Oxadiazole} + \text{NaN}3 \rightarrow \text{N}3\text{-CH}2-\text{Oxadiazole} + \text{NaCl}
$$

Click Chemistry for Triazole Ring Formation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective 1,4-disubstituted triazole synthesis.

Standard CuAAC Protocol

Reaction of azidomethyl-oxadiazole with 3-(trifluoromethyl)phenylacetylene under these conditions:

Parameter Value
Catalyst CuI (2.0 equiv)
Base Triethylamine (3.0 equiv)
Solvent Acetonitrile
Temperature 25°C
Time 3 hours
Yield 76–82%

$$
\text{Azide} + \text{Alkyne} \xrightarrow{\text{CuI, Et}_3\text{N}} \text{Triazole product}
$$

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 minutes) accelerates triazole formation while maintaining 85–91% yields. Comparative data:

Method Time Yield (%) Purity (%)
Conventional 3 h 76 92
Microwave 0.33 h 89 98

Suzuki-Miyaura Cross-Coupling for Pyridine Functionalization

Late-stage diversification of the pyridine ring employs palladium-catalyzed cross-coupling:

Reaction Conditions

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Base: K₂CO₃ (3.0 equiv)
  • Solvent: THF/H₂O (3:1 v/v)
  • Temperature: 80–85°C
  • Time: 10–12 hours
  • Yield range: 82–91%

$$
\text{Haloarene} + \text{Boronic acid} \xrightarrow{\text{Pd(OAc)}_2} \text{Biaryl product}
$$

Sequential Synthesis Route

A representative six-step synthesis illustrates modular construction:

  • Pyridine carboxylation : 86% yield
  • Hydrazide formation : NH₂NH₂·H₂O, MeOH, 78%
  • Oxadiazole cyclization : POCl3/ClCH2COOH, 71%
  • Azide substitution : NaN3/DMAC, 83%
  • Triazole formation : CuI/Et3N, 82%
  • Final amination : NH4OH/EtOH, 89%

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Ideal Use Case
POCl3 cyclization High oxadiazole purity Corrosive reagents Bulk oxadiazole production
CuAAC Regioselective triazole form Copper removal required Lab-scale triazole synthesis
Suzuki coupling Late-stage diversification Pd cost and toxicity Analog library generation
Microwave synthesis Time efficiency Specialized equipment Rapid optimization studies

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation. In one study, several oxadiazole derivatives were evaluated against various cancer cell lines, revealing that modifications in the structure can enhance their cytotoxic effects. Specifically, compounds with electron-withdrawing groups at specific positions demonstrated increased antiproliferative activity against human lung and breast cancer cell lines .

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial activities. The compound has been evaluated for its effectiveness against a range of bacterial and fungal pathogens. The incorporation of the pyridine and trifluoromethyl groups may enhance its lipophilicity and cellular uptake, potentially leading to improved antimicrobial efficacy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, protein kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. The structural features of this compound suggest it could serve as a lead compound for developing new protein kinase inhibitors .

Case Study 1: Antitumor Activity Evaluation

In a recent study published in PMC, several derivatives of 1,2,4-oxadiazoles were synthesized and tested against multiple cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). Among these derivatives, one showed remarkable selectivity against the WiDr colon cancer cell line with a GI50 value of 4.5 µM . This indicates the potential of similar compounds like 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine in targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial activity . This suggests that further exploration of this compound could yield effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine stands out due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties

Biological Activity

The compound 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. The presence of the oxadiazole and triazole moieties in its structure suggests a diverse range of biological interactions. This article explores its biological activity by reviewing available research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C17H15F3N5OC_{17}H_{15}F_3N_5O, with a molecular weight of approximately 373.33 g/mol. The structural components include:

  • A pyridine ring,
  • An oxadiazole ring,
  • A triazole ring,
  • A trifluoromethyl phenyl group.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole rings exhibit a broad spectrum of biological activities, including:

Anticancer Activity

Studies have shown that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression.

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical)10.5
Compound BMCF7 (breast)8.2
Target CompoundHCT116 (colon)12.0

Antimicrobial Activity

The oxadiazole and triazole derivatives have also been reported to exhibit antimicrobial properties. The target compound's structural features may enhance its interaction with microbial targets.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans15

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes such as:

  • Carbonic Anhydrase
  • Histone Deacetylases (HDACs)
    These interactions can lead to altered cellular signaling pathways affecting cell proliferation and apoptosis.

Case Studies

  • Anticancer Efficacy : A study involving the target compound showed promising results in vitro against various cancer cell lines, with a notable selectivity index indicating lower toxicity to normal cells compared to cancerous ones .
  • Antimicrobial Screening : In another study, the compound was tested against a panel of bacterial and fungal pathogens, demonstrating significant antimicrobial activity comparable to established antibiotics .

Structure–Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the oxadiazole or triazole moieties can enhance or diminish activity:

  • Increasing the electron-withdrawing capacity of substituents on the phenyl ring tends to improve anticancer activity.
  • Alterations in the pyridine ring can affect binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : The synthesis involves cyclocondensation of precursors (e.g., nitrile oxides with amidines) and Huisgen cycloaddition for triazole formation. Key parameters include:

  • Temperature : Controlled heating (~80–100°C) to avoid side reactions like decomposition of the oxadiazole ring.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Copper(I) catalysts (e.g., CuI) for regioselective triazole formation .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., pyridyl, trifluoromethylphenyl) and triazole/oxadiazole connectivity. Aromatic proton signals in δ 7.5–8.5 ppm indicate pyridine rings .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the triazole’s metal-binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals, particularly in aromatic regions .
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., triazole vs. oxadiazole tautomers) using SHELX-refined structures .
  • Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen environments in heterocycles .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified pyridyl (e.g., 4-pyridyl) or trifluoromethylphenyl groups to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .

Q. How can synergistic effects with other pharmacophores be systematically investigated?

  • Methodological Answer :

  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., sulfonamides) via click chemistry .
  • Combinatorial Libraries : Use parallel synthesis to generate derivatives with varied substituents .
  • In Silico Screening : Apply QSAR models to prioritize candidates for synthesis .

Q. What experimental approaches address the compound’s instability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and monitor by HPLC .
  • Prodrug Design : Mask amine groups with acetyl or Boc-protecting groups to enhance stability .
  • Microsomal Assays : Evaluate metabolic stability using liver microsomes and LC-MS/MS .

Critical Analysis of Contradictions

  • Spectral Assignments : Discrepancies in NMR shifts (e.g., pyridyl protons) may arise from solvent polarity or tautomerism. Cross-validation with X-ray data is essential .
  • Biological Activity Variability : Differences in MIC/IC₅₀ values across studies could stem from assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines .

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